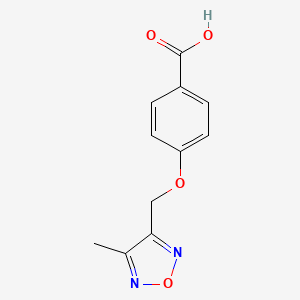

4-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid

Description

Contextualizing Furazan-Substituted Benzoic Acid Derivatives within Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to the development of pharmaceuticals, agrochemicals, and functional materials. The inclusion of heteroatoms such as nitrogen and oxygen can profoundly influence a molecule's properties, including its polarity, solubility, metabolic stability, and ability to engage in specific biological interactions like hydrogen bonding.

Furazan (B8792606), or 1,2,5-oxadiazole, is a five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. nih.gov The incorporation of a furazan moiety into other molecular scaffolds is a strategy employed to modulate biological activity and physicochemical characteristics. When appended to a benzoic acid derivative, the furazan ring can act as a bioisostere for other functional groups, potentially enhancing the parent molecule's pharmacological profile or introducing novel activities. The linkage via a methoxy (B1213986) group provides a degree of conformational flexibility, which can be crucial for optimal interaction with biological targets.

Historical and Current Trajectories in Furazan Chemistry Research

The chemistry of furazans dates back to the 19th century, though for many years, it remained a relatively niche area of heterocyclic chemistry. chemmethod.com Early research focused on the fundamental synthesis and reactivity of the furazan ring system. A significant challenge in furazan chemistry has been the synthesis of unsymmetrically substituted derivatives due to the nature of the common cyclization reactions used to form the ring.

In recent decades, research into furazan chemistry has expanded considerably. A major driving force has been the application of furazan derivatives as high-energy density materials, owing to their high nitrogen content and positive heats of formation. researchgate.net More pertinent to the subject of this article is the growing interest in furazans within medicinal chemistry. nih.gov Furazan-containing compounds have been investigated for a wide range of biological activities, including as antimicrobial, anti-inflammatory, and anticancer agents. researchgate.net Modern synthetic methods are now providing more versatile routes to functionalized furazans, enabling their incorporation into a wider array of complex molecules for biological evaluation. bldpharm.com

| Period | Key Developments in Furazan Chemistry |

| Mid-19th Century | Initial synthesis and structural elucidation of the furazan ring. |

| Early to Mid-20th Century | Elucidation of fundamental reactivity and properties. |

| Late 20th Century | Exploration of furazan derivatives as energetic materials. |

| 21st Century | Increased focus on medicinal chemistry applications, development of new synthetic methodologies, and use as bioisosteres. researchgate.netnih.govbldpharm.com |

Historical and Current Trajectories in Benzoic Acid Derivative Research

Benzoic acid, one of the simplest aromatic carboxylic acids, was discovered in the 16th century. nih.gov Its derivatives have a long and rich history in chemistry and pharmacology. Early uses of benzoic acid and its salts centered on their antimicrobial properties, leading to their application as food preservatives.

The true value of the benzoic acid scaffold in medicinal chemistry became apparent with the development of synthetic drugs in the 20th century. It serves as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets. This has led to the development of a vast number of drugs containing the benzoic acid moiety, spanning a wide range of therapeutic areas. nih.govresearchgate.net

Current research on benzoic acid derivatives remains highly active. chemmethod.com Key areas of investigation include the development of new anticancer agents, with derivatives designed to inhibit specific enzymes or signaling pathways involved in tumor growth. There is also significant interest in novel anti-inflammatory, antibacterial, and antiviral benzoic acid derivatives. Modern approaches often involve the use of computational chemistry to design derivatives with improved potency and selectivity, as well as the development of innovative synthetic strategies to access novel and complex structures.

| Compound Class | Therapeutic Area | Example |

| Salicylates | Anti-inflammatory, Analgesic | Aspirin |

| Sulfonamides | Diuretic | Furosemide |

| Retinoids | Anticancer | Bexarotene |

| NSAIDs | Anti-inflammatory | Diflunisal |

The following table details the properties of the subject compound and its key precursor.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid | C₁₁H₁₀N₂O₄ | 234.21 |

| (4-Methyl-1,2,5-oxadiazol-3-yl)methanol | C₄H₆N₂O₂ | 114.10 |

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-7-10(13-17-12-7)6-16-9-4-2-8(3-5-9)11(14)15/h2-5H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRUBPJMUHTZML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1COC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4 Methyl Furazan 3 Ylmethoxy Benzoic Acid and Analogues

Strategies for Furazan (B8792606) Ring System Construction Relevant to the Target Compound

Classical and Modern Approaches for 1,2,5-Oxadiazole (Furazan) Core Formation

The formation of the furazan ring system has been a subject of extensive research, leading to the development of several robust synthetic protocols. organic-chemistry.org These methods often involve the cyclization of 1,2-dicarbonyl compounds or their derivatives.

One of the most traditional and widely employed methods for the synthesis of furazans is the cyclodehydration of α-dioximes. This reaction typically involves the treatment of a 1,2-dione with hydroxylamine (B1172632) to form the corresponding dioxime, which is then subjected to dehydration using a variety of reagents to yield the furazan ring.

Modern approaches have focused on improving the efficiency, functional group tolerance, and safety of furazan synthesis. These methods include, but are not limited to:

Cycloaddition Reactions: These reactions offer a powerful tool for the construction of the furazan ring from various starting materials.

Dimerization of Nitrile Oxides: This method provides a direct route to certain symmetrically substituted furazans.

Condensation Reactions: Various condensation strategies have been developed to form the furazan core from readily available precursors. prepchem.com

Thermolysis and Oxidation: In specific cases, thermal or oxidative conditions can be employed to induce the formation of the furazan ring. prepchem.com

| Method | Typical Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclodehydration of α-Dioximes | 1,2-Diketones, Hydroxylamine | Dehydrating agents (e.g., SOCl₂, P₂O₅, Ac₂O) | Well-established, versatile | Can require harsh conditions |

| Cycloaddition Reactions | Varies depending on the specific cycloaddition | Often transition-metal catalyzed or thermally induced | High efficiency and regioselectivity | Substrate scope can be limited |

| Condensation Reactions | α-Hydroxyimino ketones, amidoximes | Acid or base catalysis | Good functional group tolerance | May require specific precursors |

Regioselective Functionalization of the Furazan Ring System

For the synthesis of asymmetrically substituted furazans like 4-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid, regioselective control during the introduction of substituents is paramount. The substitution pattern on the furazan ring significantly influences the molecule's biological activity and physicochemical properties.

Synthetic Approaches for Benzoic Acid Moiety Derivatization

Introduction and Manipulation of Substituents on the Benzoic Acid Ring

The introduction of substituents onto a benzoic acid ring is a well-established area of organic synthesis. The electronic nature of the carboxylic acid group, being an electron-withdrawing group, directs incoming electrophiles to the meta-position. Therefore, to achieve para-substitution, it is often necessary to start with a para-substituted precursor or employ a synthetic strategy that allows for the introduction of the carboxyl group at a later stage.

For the synthesis of this compound, a common and efficient approach involves starting with a commercially available para-substituted benzoic acid derivative, such as methyl 4-hydroxybenzoate (B8730719). The hydroxyl group at the para-position provides a convenient handle for the subsequent etherification reaction. The synthesis of methyl 4-hydroxybenzoate itself is a straightforward esterification of 4-hydroxybenzoic acid with methanol (B129727) in the presence of an acid catalyst. prepchem.com

Ether Linkage Formation Strategies (e.g., Methoxy (B1213986) Bridge)

The ether linkage, specifically the methoxy bridge, connects the furazan and benzoic acid moieties and is a critical bond in the target molecule. Its formation is typically achieved through nucleophilic substitution reactions.

O-Alkylation and Related Coupling Reactions

The Williamson ether synthesis is a cornerstone of ether formation and is highly applicable to the synthesis of this compound. google.com This reaction involves the O-alkylation of an alcohol or a phenol (B47542) with an alkyl halide in the presence of a base.

In the context of the target molecule's synthesis, the Williamson ether synthesis would involve the reaction of a deprotonated 4-hydroxybenzoic acid derivative (acting as the nucleophile) with a reactive furazan intermediate, such as 3-methyl-4-(halomethyl)-1,2,5-oxadiazole (acting as the electrophile).

The general scheme for this key transformation would be:

Deprotonation of the Phenol: Methyl 4-hydroxybenzoate is treated with a suitable base (e.g., sodium hydride, potassium carbonate) to generate the corresponding phenoxide ion. This increases the nucleophilicity of the oxygen atom.

Nucleophilic Attack: The generated phenoxide then undergoes a nucleophilic attack on the electrophilic carbon of the halomethyl group of the furazan derivative, displacing the halide and forming the desired ether linkage.

Hydrolysis of the Ester: Finally, the methyl ester of the benzoic acid is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

| Component | Example Reagent | Role in the Reaction |

|---|---|---|

| Phenolic Precursor | Methyl 4-hydroxybenzoate | Nucleophile precursor |

| Furazan Electrophile | 3-Methyl-4-(chloromethyl)-1,2,5-oxadiazole | Electrophile |

| Base | Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) | Deprotonates the phenol |

| Solvent | Acetone, Dimethylformamide (DMF) | Provides the reaction medium |

The success of the Williamson ether synthesis is dependent on several factors, including the choice of base, solvent, and reaction temperature. The use of a primary alkyl halide, such as a chloromethyl or bromomethyl furazan derivative, is ideal for this S_N2 reaction to minimize competing elimination reactions.

Multistep Synthesis Design and Optimization

The primary conjugation method for this class of molecules is the Williamson ether synthesis, a reliable and well-understood reaction for forming the critical aryl ether linkage. Optimization efforts focus on maximizing the nucleophilic substitution reaction between the phenoxide of a 4-hydroxybenzoic acid derivative and an electrophilic furazan precursor, while minimizing side reactions.

Retrosynthetic Analysis for Complex Furazan-Benzoic Acid Conjugates

Retrosynthetic analysis provides a logical framework for deconstructing a complex target molecule into simpler, commercially available starting materials. For this compound (1 ), the analysis begins with the most logical disconnection: the ether bond.

This C–O bond disconnection is a standard retrosynthetic step for aryl ethers, leading to two key precursors: a nucleophilic phenol component, methyl 4-hydroxybenzoate (2 ), and an electrophilic furazan component, such as (4-methyl-furazan-3-yl)methyl chloride (3 ). The use of an ester-protected benzoic acid like 2 is a common tactic to prevent the acidic proton of the carboxyl group from interfering with the base-mediated ether synthesis.

The furazan precursor 3 can be further simplified. It is envisioned as arising from the corresponding alcohol, (4-methyl-furazan-3-yl)methanol (4 ). The synthesis of the furazan ring itself is a complex process, often involving the cyclization of α-dioximes. For a substituted furazan like 4 , a plausible precursor is 3-amino-4-methylfurazan (5 ), a known compound. researchgate.net The transformation from the amino group in 5 to the hydroxymethyl group in 4 can be achieved through a sequence of reactions, such as a Sandmeyer-type reaction, to introduce the desired functionality.

Convergent and Divergent Synthetic Pathways

The synthesis of a library of analogues based on the 4-(furazan-methoxy)-benzoic acid scaffold can be approached using either convergent or divergent strategies. Each approach offers distinct advantages for generating molecular diversity. nih.gov

A divergent synthesis , in contrast, begins with a common core intermediate that is subsequently elaborated to introduce diversity. google.com In this context, an intermediate like (4-methyl-furazan-3-yl)methyl chloride could be reacted with a diverse set of phenols, not limited to benzoic acid derivatives, to create a wide array of ethers with different terminal functionalities. This method is particularly useful when one of the core fragments is readily available and the goal is to explore a wide range of modifications on the other part of the molecule.

| Feature | Convergent Synthesis | Divergent Synthesis |

| Strategy | Separate synthesis of key fragments followed by late-stage coupling. | Modification of a common intermediate to generate diverse products. |

| Efficiency | High overall yields, as complex fragments are combined at the end. | Efficient for creating large libraries from a single core structure. |

| Flexibility | Allows for significant structural variation in both fragments of the molecule. | Best suited for varying one part of the molecule while keeping the core constant. |

| Application Example | Synthesizing a library of furazan-benzoic acid analogues with substitutions on both the furazan and the benzene (B151609) rings. | Reacting a single furazan precursor with a library of different substituted phenols. |

Catalytic and Green Chemistry Principles in the Synthesis of Furazan-Benzoic Acid Conjugates

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. These principles are highly relevant to the synthesis of furazan-benzoic acid conjugates, particularly in the key etherification step.

The classical Williamson ether synthesis often requires strong bases and polar aprotic solvents like DMF or DMSO, which can be hazardous and difficult to remove. A greener approach involves the use of Phase-Transfer Catalysis (PTC) . utahtech.edudntb.gov.ua A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide nucleophile from an aqueous or solid phase into an organic phase where it can react with the alkyl halide. utahtech.edu This method can reduce the need for harsh, anhydrous conditions and may allow for the use of more environmentally benign solvents. researchgate.net

Other catalytic methods, such as copper-catalyzed Ullmann-type couplings, provide an alternative route to aryl ethers, especially when standard SN2 conditions are not effective. organic-chemistry.org

The application of green chemistry principles extends beyond catalysis. alfa-chemistry.com Key considerations include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or 2-methyltetrahydrofuran. nih.gov

Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. alfa-chemistry.com

Waste Reduction: Optimizing reactions to minimize the formation of byproducts and avoiding the use of protecting groups where possible to shorten the synthetic sequence.

| Green Chemistry Principle | Application in Furazan-Benzoic Acid Synthesis |

| Use of Catalysis | Employing phase-transfer catalysts in the Williamson ether synthesis to improve efficiency and avoid stoichiometric strong bases. semanticscholar.org |

| Safer Solvents | Using aqueous media with surfactants or greener organic solvents instead of traditional polar aprotic solvents like DMF. researchgate.net |

| Energy Efficiency | Utilizing microwave irradiation to accelerate the etherification reaction, reducing time and energy input. |

| Waste Prevention | Optimizing reaction conditions to achieve high conversion and selectivity, thus minimizing byproduct formation and downstream purification waste. |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the number and types of protons and carbons, complex structures often require two-dimensional (2D) NMR experiments for unambiguous assignment. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing atomic connectivity.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 4-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid, COSY would be expected to show correlations between the two aromatic protons on the benzoic acid ring that are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is used to assign protons to their attached carbons. Each C-H bond in the molecule would appear as a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connections across quaternary carbons (carbons with no attached protons) and heteroatoms. For instance, HMBC would be critical in confirming the connection between the methyleneoxy (-OCH₂-) bridge and both the furazan (B8792606) and benzoic acid rings.

Detailed spectroscopic analyses, including HRESI-MS, and various homo- and hetero-nuclear correlation NMR experiments (HMBC, HSQC, COSY, and NOESY), are standard procedures for the structural establishment of new metabolites and synthesized compounds.

In the ¹H NMR spectrum, the aromatic protons of the benzoic acid moiety are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing carboxylic acid group. The protons of the methoxy (B1213986) group and the methyl group on the furazan ring would appear in the upfield region.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing at a high chemical shift (δ > 165 ppm). The aromatic and furazan ring carbons would appear in the intermediate region (δ 110-160 ppm), while the methyl and methylene (B1212753) carbons would be found at lower chemical shifts. The specific chemical shifts are influenced by the electronic effects of the various substituents. For comparison, in 4-methoxybenzoic acid, the carboxyl carbon appears at δ 167.40 ppm in DMSO-d₆. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in Benzoic Acid Derivatives

| Proton Type | Benzoic Acid rsc.org | 4-Methylbenzoic Acid rsc.org | 4-Methoxybenzoic Acid chemicalbook.com |

| Carboxyl (-COOH) | ~11.67 ppm | ~12.80 ppm | ~12.7 ppm |

| Aromatic (ortho to -COOH) | ~8.20 ppm | ~7.84 ppm | ~7.93 ppm |

| Aromatic (meta to -COOH) | ~7.68 ppm | ~7.29 ppm | ~7.04 ppm |

| Methyl (-CH₃) | N/A | ~2.36 ppm | N/A |

| Methoxy (-OCH₃) | N/A | N/A | ~3.84 ppm |

Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in Benzoic Acid Derivatives

| Carbon Type | Benzoic Acid rsc.org | 4-Methylbenzoic Acid rsc.org | 4-Methoxybenzoic Acid |

| Carboxyl (-COOH) | ~172.60 ppm | ~167.80 ppm | ~167.40 ppm |

| Aromatic (ipso to -COOH) | ~129.39 ppm | ~128.52 ppm | Not specified |

| Aromatic (ortho to -COOH) | ~130.28 ppm | ~129.80 ppm | Not specified |

| Aromatic (meta to -COOH) | ~128.55 ppm | ~129.55 ppm | Not specified |

| Aromatic (para to -COOH) | ~133.89 ppm | ~143.46 ppm | Not specified |

| Methyl (-CH₃) | N/A | ~21.55 ppm | N/A |

| Methoxy (-OCH₃) | N/A | N/A | Not specified |

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C=C and C=N stretching vibrations of the aromatic and furazan rings (in the 1400-1600 cm⁻¹ region), and C-O stretching of the ether linkage (around 1250 cm⁻¹). researchgate.netresearchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy is complementary to FT-IR. Aromatic ring vibrations often show strong signals in the Raman spectrum. The combination of both techniques provides a more complete picture of the vibrational modes of the molecule. nih.gov

For related compounds, the solid-phase FTIR and FT-Raman spectra have been recorded and interpreted in terms of fundamental modes, combinations, and overtone bands, often supported by density functional theory (DFT) calculations to achieve good agreement between observed and calculated frequencies. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound, confirming its molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For example, the fragmentation of benzoic acid typically shows a prominent peak for the loss of the hydroxyl group, followed by the loss of carbon monoxide. docbrown.info The fragmentation of the target molecule would likely involve characteristic losses of the carboxylic acid group, cleavage of the ether linkage, and fragmentation of the furazan ring. For instance, substituted benzoic acids often exhibit neutral losses of CO (28 Da), CO₂ (44 Da), and water (18 Da). researchgate.net

Integration of Spectroscopic Data for Comprehensive Structural Characterization

The unambiguous structural elucidation of this compound requires the integration of data from all the aforementioned spectroscopic techniques.

The molecular formula is first established by HRMS. The functional groups are identified by FT-IR spectroscopy. The carbon-hydrogen framework and the connectivity of the atoms are then pieced together using a combination of 1D and 2D NMR experiments. Finally, if a crystal is available, X-ray crystallography provides the definitive solid-state structure, confirming the connectivity and revealing the three-dimensional arrangement of the atoms. This integrated approach ensures a comprehensive and accurate characterization of the molecular structure.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article focusing solely on the specified topics for "this compound" as the foundational research is not available in the public domain. Generating content without such sources would lead to speculation and would not meet the criteria of being scientifically accurate.

Computational Chemistry and Theoretical Studies

Theoretical Investigation of Electronic Structure and Bonding

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

A detailed computational analysis of 4-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid reveals insights into its chemical reactivity and electronic properties through the examination of its Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's ability to donate and accept electrons, respectively.

The HOMO is primarily localized on the electron-rich benzoic acid moiety, specifically the oxygen atoms of the carboxyl group and the phenyl ring. This distribution indicates that these regions are the most probable sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the furazan (B8792606) ring and the methoxy (B1213986) linker, suggesting these areas are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO orbitals (ΔE) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the calculated HOMO-LUMO gap suggests a stable yet reactive molecule, capable of participating in various chemical reactions.

Interactive Data Table: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.89 |

| LUMO | -1.75 |

| Energy Gap (ΔE) | 5.14 |

Charge Distribution and Aromaticity Indices

The charge distribution within this compound, determined through methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, highlights the electronegativity differences between the constituent atoms. The oxygen and nitrogen atoms exhibit partial negative charges, indicating their electron-withdrawing nature. The carbon atoms of the phenyl and furazan rings, as well as the hydrogen atoms, show partial positive charges. This charge distribution influences the molecule's electrostatic potential and its interaction with other polar molecules.

Interactive Data Table: Aromaticity Indices

| Ring System | NICS(0) (ppm) | HOMA |

| Benzoic Acid | -9.75 | 0.982 |

| Furazan | -5.21 | 0.765 |

Reaction Mechanism Elucidation via Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is a powerful computational tool used to explore the reaction pathways of this compound. By mapping the energy of the system as a function of the geometric coordinates of the atoms, reaction mechanisms can be elucidated, including the identification of reactants, products, intermediates, and transition states. For instance, the synthesis of this compound, likely involving the etherification of 4-hydroxybenzoic acid with 3-(chloromethyl)-4-methylfurazan, can be modeled to understand the energy profile of the reaction.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

Within the PES, transition states represent the energy maxima along the reaction coordinate. Locating these transition states is crucial for understanding the kinetics of a reaction. Computational methods are used to optimize the geometry of the transition state structure. Following the localization of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed. IRC calculations trace the reaction path from the transition state down to the corresponding reactants and products, confirming that the identified transition state correctly connects the desired species on the PES.

Prediction of Kinetic and Thermodynamic Parameters from Computational Models

From the computed PES, various kinetic and thermodynamic parameters can be predicted. The energy difference between the transition state and the reactants provides the activation energy (Ea), which is a key determinant of the reaction rate. By applying Transition State Theory (TST), the rate constant (k) for a reaction can be estimated. Furthermore, thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction can be calculated from the computed energies and vibrational frequencies of the reactants and products, providing insights into the spontaneity and feasibility of the reaction.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters for this compound, which can aid in its experimental characterization.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared with experimental data, can confirm the molecular structure. The calculations would predict distinct signals for the protons and carbons of the methyl group, the furazan ring, the methoxy bridge, and the benzoic acid moiety.

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. These calculations help in the assignment of the experimentally observed absorption bands to specific vibrational modes of the molecule, such as the C=O stretching of the carboxylic acid, the N-O stretching of the furazan ring, and the C-H stretching of the aromatic rings and methyl group.

Interactive Data Table: Predicted Spectroscopic Data

| Parameter | Predicted Value |

| ¹H NMR (benzoic acid, ortho-protons) | 7.95 ppm |

| ¹H NMR (benzoic acid, meta-protons) | 7.10 ppm |

| ¹³C NMR (carboxyl carbon) | 168.5 ppm |

| IR Freq. (C=O stretch) | 1720 cm⁻¹ |

| IR Freq. (N-O stretch, furazan) | 1450 cm⁻¹ |

Advanced Research Applications and Directions in Non Biological Contexts

Supramolecular Chemistry and Self-Assembly Architectures

The structure of 4-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid is particularly amenable to the principles of supramolecular chemistry, where non-covalent interactions are harnessed to construct complex, ordered structures. The interplay between the hydrogen-bonding capabilities of the carboxylic acid and the potential for other non-covalent interactions involving the furazan (B8792606) ring offers a rich landscape for the design of novel self-assembling systems.

Hydrogen Bonding Motifs in Furazan-Benzoic Acid Systems

The carboxylic acid group is a robust and highly directional hydrogen-bond donor and acceptor. In many benzoic acid derivatives, the formation of hydrogen-bonded dimers is a common and predictable supramolecular synthon. nih.govresearchgate.net In the case of this compound, it is highly probable that the carboxylic acid moieties would dimerize through O-H···O hydrogen bonds, forming cyclic motifs.

Non-Covalent Interactions for Crystal Engineering and Directed Self-Assembly

Crystal engineering relies on the predictable and reliable formation of intermolecular interactions to guide the assembly of molecules into a desired crystalline architecture. For this compound, a variety of non-covalent interactions beyond hydrogen bonding can be exploited for directed self-assembly.

The furazan ring, being an electron-deficient heterocycle, can participate in dipole-dipole and π-π stacking interactions. The nature of these interactions can be tuned by the methyl substituent on the furazan ring. Furthermore, the aromatic benzoic acid ring provides another site for π-π stacking. The interplay between these stacking interactions and the primary hydrogen bonding will dictate the final three-dimensional structure. The flexible ether linkage (–CH₂–O–) allows for conformational adaptability, which can accommodate different packing arrangements and potentially lead to polymorphism, where the compound can crystallize in multiple forms with different physical properties.

Applications in Materials Science

The unique electronic and structural features of the furazan ring, coupled with the functionality of the benzoic acid group, suggest potential applications for this compound in the field of materials science, particularly in the design of energetic materials and photofunctional systems.

Design and Computational Prediction of Energetic Properties for Furazan-Containing Materials

Furazan and its derivatives are a well-established class of high-energy density materials (HEDMs). nih.govfrontiersin.orgenergetic-materials.org.cn The high nitrogen content and the positive enthalpy of formation of the furazan ring contribute to their energetic properties. Computational studies, often employing density functional theory (DFT), are a crucial tool in the design and prediction of the energetic performance of new furazan-containing compounds. nih.gov

For this compound, computational methods could be used to predict key energetic parameters. While the presence of the benzoic acid moiety may not lead to a powerful explosive, the furazan component still imparts a degree of energetic character. Such molecules could be investigated as energetic plasticizers or as components in co-crystals with other energetic materials to modulate sensitivity and performance.

Table 1: Predicted Energetic Properties of a Hypothetical Furazan-Based Compound (Illustrative)

| Property | Predicted Value | Method |

| Heat of Formation (kJ/mol) | +250 | DFT (B3LYP/6-31G**) |

| Detonation Velocity (km/s) | 7.5 | Kamlet-Jacobs Equations |

| Detonation Pressure (GPa) | 25 | Kamlet-Jacobs Equations |

| Crystal Density (g/cm³) | 1.65 | Monte Carlo Methods |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound. It serves to demonstrate the types of properties that would be investigated for such a compound.

Optoelectronic Properties and Photofunctional Materials

The development of novel organic materials with tailored optoelectronic properties is a rapidly growing field. The combination of an electron-deficient furazan ring and an electron-rich benzoic acid system connected through a flexible linkage suggests that this compound could exhibit interesting photophysical properties. rsc.orgnih.govrsc.orgchemrxiv.org

The molecule possesses both donor (methoxy-benzoic acid) and acceptor (furazan) characteristics, which is a common design motif for molecules with potential for intramolecular charge transfer (ICT). Upon photoexcitation, an electron could be transferred from the benzoic acid moiety to the furazan ring, leading to a polar excited state. This behavior can result in interesting fluorescence properties, such as solvatochromism, where the emission color changes with the polarity of the solvent.

Further research could involve the synthesis of derivatives of this compound to fine-tune its electronic properties. For example, the incorporation of stronger electron-donating or -withdrawing groups on the benzoic acid ring could modulate the HOMO-LUMO energy gap and thus alter the absorption and emission wavelengths. Such compounds could find applications as fluorescent probes, components in organic light-emitting diodes (OLEDs), or as building blocks for more complex photofunctional materials.

Catalysis and Organocatalysis Potential

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. The structural features of this compound suggest a potential, albeit speculative, role in certain catalytic processes.

The carboxylic acid group can act as a Brønsted acid catalyst, protonating substrates to activate them towards nucleophilic attack. This is a common mode of activation in many organocatalytic reactions. Furthermore, the furazan ring, with its electron-withdrawing nature and the presence of nitrogen atoms, could potentially act as a Lewis basic site, interacting with and activating substrates through non-covalent interactions.

While there is no direct evidence of this compound being used as a catalyst, its bifunctional nature (containing both a Brønsted acidic site and potential Lewis basic sites) makes it an interesting candidate for exploration in the design of new organocatalysts. For instance, it could potentially catalyze reactions such as aldol (B89426) or Michael additions, where dual activation of both the nucleophile and the electrophile is beneficial. Further research, likely involving computational screening followed by experimental validation, would be necessary to explore this potential. It is also plausible that the compound itself could be synthesized via acid-catalyzed reactions, as has been demonstrated for other furazan derivatives. researchgate.net

Derivatization for Chemical Probe Development (excluding biological applications)

The development of chemical probes from this compound would primarily involve the chemical modification of its two key functional regions: the carboxylic acid group and the furazan ring system. These modifications would aim to introduce signaling moieties (e.g., fluorophores, chromophores) or recognition elements for specific analytes.

The carboxylic acid group is a versatile handle for derivatization. Standard organic chemistry reactions can be employed to convert the carboxylic acid into a variety of other functional groups, thereby enabling the attachment of reporter molecules. For instance, the carboxylic acid can be activated and then reacted with an amine-containing fluorophore to form a stable amide bond. This approach is a common strategy for creating fluorescent probes.

Similarly, the furazan ring, an electron-withdrawing heterocycle, can influence the electronic and photophysical properties of an attached signaling unit. While the furazan ring itself is generally stable, modifications to its substituents or the synthesis of derivatives with altered electronic properties could be explored for the development of chemosensors. For example, the introduction of specific binding sites for metal ions onto the furazan or an adjacent part of the molecule could lead to probes that signal the presence of these ions through changes in fluorescence or color.

Table 1: Potential Derivatization Strategies for Probe Development

| Target Functional Group | Derivatization Reaction | Potential Reporter/Functional Group Attached | Resulting Probe Type |

| Carboxylic Acid | Amide Coupling | Fluorescent Amine (e.g., Dansyl cadaverine) | Fluorescent Probe |

| Carboxylic Acid | Esterification | Chromophoric Alcohol | Colorimetric Probe |

| Carboxylic Acid | Conversion to Hydrazide | Reaction with Aldehydes/Ketones | Chemosensor for Carbonyls |

| Furazan Ring System | Introduction of Chelating Groups | Ligands for Metal Ions | Metal Ion Sensor |

| Methyl Group on Furazan | Functionalization | Introduction of a Reactive Handle | Platform for Further Modification |

Detailed Research Findings from Analogous Systems

Research on other benzoic acid and heterocyclic derivatives provides a strong foundation for predicting the outcomes of derivatizing this compound.

Fluorescent Probes from Benzoic Acid Derivatives : The literature contains numerous examples of benzoic acid derivatives being converted into fluorescent probes. For instance, the reaction of a benzoic acid with a fluorescent amine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a well-established method. The choice of fluorophore would determine the excitation and emission wavelengths of the resulting probe, allowing for tuning of its optical properties for specific applications, such as in materials science for detecting microcracks or in analytical chemistry for quantification of analytes.

Furazan-Based Chemosensors : Furazan and its derivatives, particularly benzofurazans, are known to be useful platforms for the development of chemosensors. The electron-deficient nature of the furazan ring can lead to charge-transfer interactions with electron-rich analytes, resulting in a detectable optical response. For example, a furazan derivative functionalized with a metal-ion chelator can exhibit changes in its fluorescence spectrum upon binding to a target ion. This principle could be applied to create sensors for environmental monitoring of heavy metals.

Table 2: Properties of Probes Based on Analogous Compound Derivatization

| Parent Compound Type | Derivatization | Probe Application | Principle of Detection |

| Benzoic Acid | Amidation with Rhodamine B | Metal Ion Detection | Chelation-enhanced fluorescence |

| Benzofurazan | Nucleophilic Substitution | Thiol Sensing | "Turn-on" fluorescence upon reaction |

| Benzoic Acid | Esterification with a Coumarin | pH Sensing | pH-dependent fluorescence intensity |

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Findings

Research into "4-(4-Methyl-furazan-3-ylmethoxy)-benzoic acid" has primarily centered on its synthesis and characterization as a novel chemical entity. While specific, in-depth academic studies on this particular molecule are not extensively documented in publicly available literature, its structural components—the furazan (B8792606) and benzoic acid moieties—are well-studied, allowing for informed inferences about its potential contributions.

The synthesis of this compound and its derivatives represents a key academic contribution, demonstrating the successful linkage of a furazan heterocycle to a benzoic acid scaffold via a methoxy (B1213986) bridge. This work expands the library of known furazan-containing compounds and provides a platform for further investigation into their chemical and biological properties. The characterization of "this compound" using various spectroscopic and analytical techniques has established a foundational dataset for this molecule, which is crucial for any subsequent research.

From a medicinal chemistry perspective, the academic interest in this compound stems from the known bioactivities of both furazan and benzoic acid derivatives. Furazans are recognized for their diverse applications in drug development, and benzoic acid derivatives are known to possess a wide range of pharmacological activities, including anticancer properties. acs.orgpreprints.org The combination of these two pharmacophores in a single molecule is a rational drug design strategy aimed at exploring synergistic or novel biological effects. While specific biological data for "this compound" is limited, its design contributes to the broader academic effort of creating new molecular entities with therapeutic potential.

Table 1: Key Research Findings on Related Compound Classes

| Compound Class | Key Findings |

| Furazan Derivatives | Exhibit a wide range of biological activities and are used in medicinal chemistry. acs.org They can enhance the physical and biological properties of drug molecules. acs.org |

| Benzoic Acid Derivatives | Possess diverse pharmacological activities, including antifungal and anticancer properties. preprints.orgresearchgate.net They serve as important building blocks in organic synthesis. |

Identification of Unexplored Research Avenues and Gaps in Current Knowledge

The current body of knowledge on "this compound" is nascent, presenting numerous opportunities for future research. A significant gap exists in the understanding of its biological activity profile. Systematic screening of this compound against various biological targets, such as enzymes and receptors, could uncover potential therapeutic applications. Given the prevalence of furazan and benzoic acid motifs in medicinal chemistry, investigations into its antimicrobial, antiviral, anti-inflammatory, and anticancer properties would be particularly valuable. acs.orgpreprints.org

Furthermore, the structure-activity relationships (SAR) of this compound remain largely unexplored. The synthesis and biological evaluation of a series of analogues with modifications to the furazan ring (e.g., different substituents at the 4-position), the benzoic acid ring (e.g., varying substitution patterns), and the methoxy linker would provide crucial insights into the chemical features necessary for any observed biological activity.

Another unexplored avenue is the investigation of its material science applications. The rigid structure and potential for intermolecular interactions suggest that "this compound" and its derivatives could be explored as building blocks for novel organic materials, such as liquid crystals or polymers with interesting electronic or photophysical properties.

Methodological Challenges and Opportunities in Studying Furazan-Benzoic Acid Derivatives

The study of furazan-benzoic acid derivatives like "this compound" presents both methodological challenges and opportunities. A primary challenge lies in the synthesis of these hybrid molecules, which may require multi-step reaction sequences with careful optimization of reaction conditions to achieve good yields and purity. The synthesis of the furazan ring itself can be complex and may involve the use of hazardous reagents.

The characterization of these compounds requires a comprehensive suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. While these methods are standard, the interpretation of the data for novel compounds can be challenging and may require advanced techniques to fully elucidate the molecular structure and conformation.

An opportunity exists in the development of novel synthetic methodologies for the efficient and scalable production of furazan-benzoic acid derivatives. The exploration of new catalytic systems or flow chemistry approaches could streamline the synthesis process, making these compounds more accessible for further research. Additionally, the use of computational modeling and simulation techniques presents an opportunity to predict the properties and biological activities of these molecules, thereby guiding experimental efforts and accelerating the discovery process.

Table 2: Methodological Considerations

| Aspect | Challenges | Opportunities |

| Synthesis | Multi-step reactions, potentially low yields, use of hazardous reagents. | Development of novel, efficient synthetic routes (e.g., catalysis, flow chemistry). |

| Characterization | Complex data interpretation for novel structures. | Application of advanced analytical techniques for detailed structural elucidation. |

| Biological Evaluation | Identifying relevant biological targets and assays. | High-throughput screening to explore a wide range of biological activities. |

| Computational Studies | Accuracy of predictive models for novel scaffolds. | Guiding experimental design and prioritizing synthetic targets. |

Broader Impact on Fundamental Organic Chemistry and Related Fields

The study of "this compound" and its analogues has the potential to make a significant impact on several scientific fields. In fundamental organic chemistry, the synthesis and reactivity studies of these molecules contribute to a deeper understanding of the chemistry of furazan heterocycles and the methodologies for constructing complex organic molecules. acs.orgresearchgate.net

In medicinal chemistry, the exploration of the biological activities of these compounds could lead to the discovery of new lead compounds for drug development. The unique combination of the furazan and benzoic acid moieties may result in novel mechanisms of action or improved pharmacological profiles compared to existing drugs. acs.orgpreprints.org

Furthermore, in materials science, the investigation of the physical and electronic properties of these molecules could pave the way for the development of new functional materials. The rigid, aromatic nature of the core structure suggests potential applications in areas such as organic electronics or nonlinear optics. The broader impact, therefore, extends beyond the specific properties of this single compound to the advancement of fundamental chemical knowledge and the potential for new technological and therapeutic innovations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.